N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide

Heterocyclic Synthesis Kinase Inhibitor Intermediate Process Chemistry

Sourcing the wrong N-aryl-2-cyanoacetamide analog can derail synthesis of 4-amino-3-quinolinecarbonitrile kinase inhibitors. This 3-chloro-4-fluoro substituted intermediate is the precise building block specified in the Wyeth process to ensure correct cyclization and target potency. - Certified purity >97% HPLC ensures reproducible enaminonitrile formation and high cyclization yield. - Defined melting point (155.7-157 °C), LogP (2.98), and Hammett parameters (σₘ +0.37, σₚ +0.06) enable reliable physicochemical benchmarking. - Immediate global shipping from multiple stock points minimizes lead time for process scale-up.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 219529-31-4
Cat. No. B138948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
CAS219529-31-4
SynonymsN-(3-Chloro-4-fluorophenyl)-2-cyano-acetamide; 
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CC#N)Cl)F
InChIInChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
InChIKeyKRDXNYGEOLWCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide Procurement Overview


N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide (CAS 219529-31‑4) is a halogenated aromatic α-cyanoacetamide substituted with chlorine at the 3‑position and fluorine at the 4‑position of the phenyl ring [1]. This substitution pattern places the compound within the N‑aryl‑2‑cyanoacetamide class, a privileged scaffold for heterocyclic synthesis. The compound is employed as a well‑characterised synthetic intermediate—most notably in a patented Wyeth process for preparing 4‑amino‑3‑quinolinecarbonitriles that act as protein kinase inhibitors [2]. Multiple vendors supply the compound at ≥95% purity, with CAS‑verified molecular formula C₉H₆ClFN₂O and molecular weight 212.61 g mol⁻¹ .

1 Patented kinase inhibitor intermediate for 4-amino-3-quinolinecarbonitrile synthesis.
2 Halogen-specific heterocyclic building block with documented 3-Cl-4-F pattern.
3 Multi-vendor supply at ≥95% purity, supports process validation research.

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide Substitution Risks


Simple replacement of N‑(3‑chloro‑4‑fluorophenyl)‑2‑cyanoacetamide with an in‑class cyanoacetamide bearing a different halogen pattern compromises the synthetic path to 4‑amino‑3‑quinolinecarbonitrile kinase inhibitors. The Wyeth process explicitly uses 3‑chloro‑4‑fluoroaniline as the amine input; changing the halogen substitution alters the electronic and steric profile of the enaminonitrile intermediate, which governs both cyclisation efficiency and the inhibitory activity of the final quinoline [1]. Mono‑chloro, mono‑fluoro, or dichloro analogs lack the balanced dual‑halogen electronic effect (σₘ Cl = +0.37, σₚ F = +0.06) that confers the specific reactivity and optimal LogP (2.98) required for downstream protein‑kinase target engagement . Generic substitution therefore risks failed condensation, lower yield, or a pharmacologically inactive product.

Target
3-Cl-4-F dual-halogen pattern (σₘ Cl=+0.37, σₚ F=+0.06; LogP 2.98) matching the Wyeth process requirement.
Generic Substitutes
Mono-chloro, mono-fluoro, or dichloro analogs lack the specific electronic balance, which may shift cyclisation efficiency and kinase-inhibitor scaffold activity.

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide Differentiation Evidence


Patented Kinase Inhibitor Intermediate

The Wyeth patent (US20050043537A1) discloses N‑(3‑chloro‑4‑fluorophenyl)‑2‑cyanoacetamide as the exclusive cyanoacetamide intermediate in a three‑step route to 4‑amino‑3‑quinolinecarbonitriles, a class of ATP‑competitive protein kinase inhibitors. Unlike generic N‑aryl‑2‑cyanoacetamides, this compound is directly exemplified with three independent preparations showing high yields and purity [1]. No other halogen‑substituted cyanoacetamide is demonstrated in this patent, establishing a documented structural requirement for the 3‑Cl‑4‑F pattern [1].

Patented Intermediate
Cross-study comparable
Exclusive cyanoacetamide in Wyeth patent US20050043537A1; three independent preparations reported.
Non-substitutable for replicating the patented route.
Process fidelity is critical for kinase inhibitor lead synthesis.
Heterocyclic Synthesis Kinase Inhibitor Intermediate Process Chemistry

Melting Point and Purity Comparison with Analogs

The target compound exhibits a melting point of 155.7–157 °C (patent report, >99% HPLC purity) [1], which is significantly higher than the mono‑chloro analog N‑(3‑chlorophenyl)‑2‑cyanoacetamide (135–137 °C) and lower than the 3,4‑dichloro analog (164–166 °C) [2]. The mono‑fluoro analog N‑(4‑fluorophenyl)‑2‑cyanoacetamide melts at 158–160 °C , overlapping with the target compound but lacking the chlorine atom required for the kinase‑inhibitor scaffold. Purity by HPLC is documented at >99% in the patent route, versus typical vendor‑supplied purity of 95% for the mono‑chloro and 4‑fluoro analogs .

Melting Point & Purity
Head-to-head
155.7–157 °C (>99% HPLC) vs. mono-Cl analog 135–137 °C (95%).
Supports identity verification and reduces batch-rejection risk.
Distinct mp allows simple capillary measurement.
Physicochemical Characterization Purity Verification Solid-State Properties

Electronic and Lipophilic Property Profile

The 3‑Cl‑4‑F phenyl pattern presents a unique combination of Hammett σ values: σₘ(Cl) = +0.37 (electron‑withdrawing inductive) and σₚ(F) = +0.06 (weak resonance‑donating). This electronic balance is absent in mono‑substituted analogs (σₘ(Cl) alone = +0.37 without para modulation; σₚ(F) alone = +0.06 without meta activation) [1]. The measured LogP of 2.98 for the target compound is intermediate between the mono‑chloro analog (LogP ~2.60) and the 3,4‑dichloro analog (LogP ~3.40, estimated), providing an optimal lipophilicity window for cell permeability in the context of the quinolinecarbonitrile pharmacophore.

Electronic Profile
Class-level inference
σₘ(Cl)=+0.37, σₚ(F)=+0.06; LogP=2.98. Unique dual-substituent balance.
Reported property context for pharmacophore modeling.
Class-level inference; verify under specific assay conditions.
QSAR Physicochemical Profiling Medicinal Chemistry Design

Synthetic Reproducibility Validation

The Wyeth patent demonstrates three orthogonal synthetic methods for preparing the compound: (i) DIC‑mediated coupling in THF at 75 °C (81% yield, >99% HPLC) [1]; (ii) EDC‑mediated coupling in THF at 25–45 °C (94% yield, 97.5% HPLC) [1]; and (iii) acid‑catalyzed condensation in refluxing toluene (79% yield, 96.7% GC‑MS) [1]. This multi‑method documentation is far more extensive than typical vendor data for analogs, which usually report a single synthetic route without detailed yield or purity . The average yield across the three methods is 84.7%—providing a robust benchmark for procurement quality assessment.

Synthetic Reproducibility
Head-to-head
Three validated routes (DIC, EDC, acid/toluene); yields 79–94%, avg. 84.7%.
Supports procurement quality assessment and method transfer.
Multi-route validation reduces supply-chain risk.
Process Validation Synthetic Chemistry Quality by Design

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide Key Applications


Quinolinecarbonitrile Kinase Inhibitor Intermediate

The compound is the designated cyanoacetamide intermediate in the Wyeth process for preparing substituted 4‑amino‑3‑quinolinecarbonitriles, which target ATP‑binding pockets of protein kinases involved in cancer and proliferative disorders [1]. Any group synthesizing lead compounds from this patent family—such as Cot/Tpl2 inhibitors or other quinoline‑3‑carbonitrile analogs—must source this specific intermediate to maintain fidelity to the published route.

Physicochemical Reference Standard

With its well‑defined melting point (155.7–157 °C), LogP (2.98), and Hammett electronic parameters (σₘ = +0.37, σₚ = +0.06), this compound serves as a calibration reference for laboratories evaluating structure‑property relationships across N‑aryl‑2‑cyanoacetamide series [1]. Procurement of a batch with certified purity (>99% HPLC) enables accurate physicochemical benchmarking.

Process Validation for Cyanoacetamide Coupling

The three published synthetic routes (DIC/THF, EDC/THF, and acid/toluene) with quantitative yield and purity data [1] allow process chemists to validate equipment performance, method transfer, and operator proficiency. The compound thus functions as a system‑suitability test article for laboratories scaling up peptide‑coupling or acid‑catalyzed condensation reactions.

Halogen-Specific Heterocyclic Library Building Block

The dual‑halogen pattern (3‑Cl‑4‑F) is a privileged motif in kinase inhibitor design [1]. Procurement of this intermediate enables the construction of focused heterocyclic libraries (e.g., pyridones, pyrimidines, quinolines) that exploit the unique electronic and steric properties of the chloro‑fluoro substitution pattern for structure–activity relationship studies.

Application
Selection Property
Validation Focus
Quinolinecarbonitrile kinase inhibitor intermediate
Patented process-specified intermediate
Route fidelity and yield benchmarking
Physicochemical reference standard
Defined mp, LogP, and electronic parameters
Structure-property relationship calibration
Process validation for coupling reactions
Multiple documented synthetic routes
System suitability and operator proficiency
Halogen-specific heterocyclic library block
3-Cl-4-F privileged kinase inhibitor motif
SAR study supports for lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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